molecular formula C11H10N4O B2789643 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 129797-60-0

6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B2789643
CAS No.: 129797-60-0
M. Wt: 214.228
InChI Key: XYBJZZAKAVVXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused with a quinoline ring, with a methoxy group at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine, followed by cyclization and N-alkylation. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction mixture is then poured into cold water to precipitate the product, which is filtered, washed, dried, and recrystallized from aqueous methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-methoxy-2H-pyrazolo[3,4-b]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-7-2-3-9-6(4-7)5-8-10(12)14-15-11(8)13-9/h2-5H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJZZAKAVVXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(NN=C3N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.